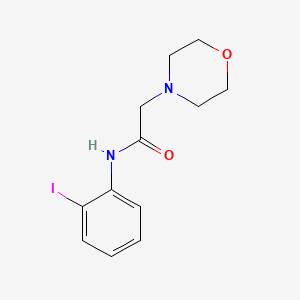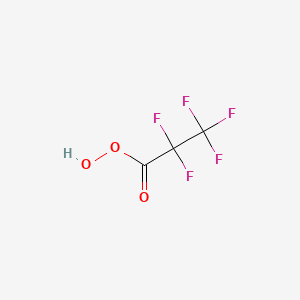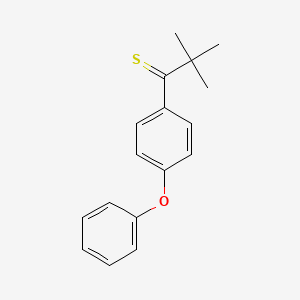
1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its unique structure, which includes a phenoxy group attached to a pivalophenone backbone.
Vorbereitungsmethoden
The synthesis of 1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- typically involves the reaction of 4-phenoxybenzaldehyde with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Claisen condensation mechanism, followed by decarboxylation to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Wissenschaftliche Forschungsanwendungen
1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase .
Vergleich Mit ähnlichen Verbindungen
1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- can be compared with similar compounds such as:
1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-: This compound has a similar structure but differs in the functional group attached to the carbonyl carbon.
1-Propanethiol, 2,2-dimethyl-: This compound has a thiol group instead of a phenoxy group, leading to different chemical properties and reactivity.
4’-Phenoxypivalophenone: Another name for 1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)-, highlighting its structural similarity.
The uniqueness of 1-Propanethione, 2,2-dimethyl-1-(4-phenoxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
261736-83-8 |
|---|---|
Molekularformel |
C17H18OS |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
2,2-dimethyl-1-(4-phenoxyphenyl)propane-1-thione |
InChI |
InChI=1S/C17H18OS/c1-17(2,3)16(19)13-9-11-15(12-10-13)18-14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChI-Schlüssel |
VEDOHLILUOJFEY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=S)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
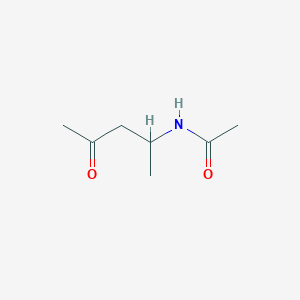
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)


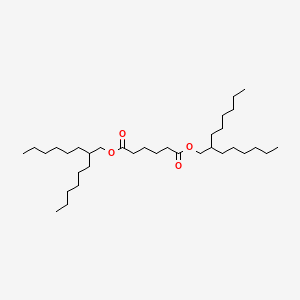
![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

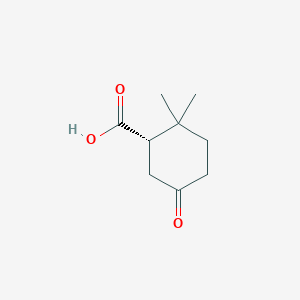
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
